molecular formula C21H18N2O6S2 B2387446 (Z)-2-hydroxy-5-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid CAS No. 681481-00-5

(Z)-2-hydroxy-5-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid

Cat. No.: B2387446
CAS No.: 681481-00-5
M. Wt: 458.5
InChI Key: OMVNBXVFPFRQJB-YVLHZVERSA-N
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Description

(Z)-2-hydroxy-5-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thioxothiazolidine ring, a methoxybenzylidene group, and a benzoic acid moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-hydroxy-5-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid typically involves multiple steps, starting with the preparation of the thioxothiazolidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxybenzylidene group is then introduced via a condensation reaction with an aldehyde. The final step involves the coupling of the intermediate with a benzoic acid derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-hydroxy-5-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents being introduced, but may include the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-hydroxy-5-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to modulate biological pathways may make it useful in treating diseases or conditions.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in specific industrial contexts.

Mechanism of Action

The mechanism of action of (Z)-2-hydroxy-5-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing biological pathways. The exact mechanism would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxybenzoic acid: A simpler analog with similar functional groups but lacking the thioxothiazolidine ring and methoxybenzylidene group.

    Thiazolidine-2,4-dione: A compound with a similar ring structure but different substituents.

    Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.

Uniqueness

(Z)-2-hydroxy-5-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is unique due to its combination of functional groups and structural features

Properties

IUPAC Name

2-hydroxy-5-[3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6S2/c1-29-16-5-3-2-4-12(16)10-17-19(26)23(21(30)31-17)9-8-18(25)22-13-6-7-15(24)14(11-13)20(27)28/h2-7,10-11,24H,8-9H2,1H3,(H,22,25)(H,27,28)/b17-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVNBXVFPFRQJB-YVLHZVERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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